Ethanol, 2-[(2-chloroethyl)amino]-
Overview
Description
Ethanol, 2-[(2-chloroethyl)amino]- is a chemical compound with the molecular formula C4H10ClNO. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is known for its use in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2-[(2-chloroethyl)amino]- can be synthesized through the reaction of 2-chloroethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H4ClNH2+C2H4O→C4H10ClNO
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-[(2-chloroethyl)amino]- involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-[(2-chloroethyl)amino]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-chloroethyl)amino]- involves its interaction with cellular components. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in cellular functions. This compound is known to target specific molecular pathways, influencing processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the amino group.
2-Aminoethanol: Contains an amino group but lacks the chloroethyl group.
2-Chloroethylamine: Contains the chloroethyl group but lacks the ethanol moiety.
Uniqueness
Ethanol, 2-[(2-chloroethyl)amino]- is unique due to the presence of both the chloroethyl and amino groups, which confer distinct reactivity and biological activity. This dual functionality makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-(2-chloroethylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO/c5-1-2-6-3-4-7/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGEYINHLFAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328957 | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3890-98-0 | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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